4-(1-Acetylpiperidin-4-YL)-3-(trifluoromethyl)benzonitrile
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Overview
Description
4-(1-Acetylpiperidin-4-YL)-3-(trifluoromethyl)benzonitrile is a chemical compound that features a piperidine ring substituted with an acetyl group and a trifluoromethyl group attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Acetylpiperidin-4-YL)-3-(trifluoromethyl)benzonitrile typically involves the reaction of 4-(trifluoromethyl)benzonitrile with 1-acetylpiperidine under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(1-Acetylpiperidin-4-YL)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
4-(1-Acetylpiperidin-4-YL)-3-(trifluoromethyl)benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Acetylpiperidin-4-YL)-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Acetylpiperidin-4-YL)-N-(2-Methyl-1H-Indol-5-YL)-4-(Trifluoromethyl)Benzamide
- N-(1-Acetylpiperidin-4-YL)-4-Fluorobenzamide
Uniqueness
4-(1-Acetylpiperidin-4-YL)-3-(trifluoromethyl)benzonitrile is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H15F3N2O |
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Molecular Weight |
296.29 g/mol |
IUPAC Name |
4-(1-acetylpiperidin-4-yl)-3-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C15H15F3N2O/c1-10(21)20-6-4-12(5-7-20)13-3-2-11(9-19)8-14(13)15(16,17)18/h2-3,8,12H,4-7H2,1H3 |
InChI Key |
GDYHRKAIOBSFGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=C(C=C(C=C2)C#N)C(F)(F)F |
Origin of Product |
United States |
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